Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate
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Overview
Description
Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.26 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a phenoxyphenyl group and an aminoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate typically involves the reaction of 2-phenoxyaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyphenyl acetamide derivatives: These compounds share structural similarities with Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate and exhibit similar chemical properties.
Phenoxyphenyl alkoxyiminoacetamide derivatives: Known for their fungicidal activities and structural resemblance.
Phenoxyphenyl amino derivatives: Used in various industrial and pharmaceutical applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2-phenoxyanilino)acetate |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)14(17)16-12-9-5-6-10-13(12)20-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI Key |
OBUBGNJPRROSCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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